Coumarin, octahydro-, cis-
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Overview
Description
Coumarin, octahydro-, cis- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their sweet aroma and are used in various applications, including perfumes and pharmaceuticals. The octahydro- variant, specifically in its cis- form, is a hydrogenated version of coumarin, which means it has additional hydrogen atoms, making it more saturated compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin, octahydro-, cis- typically involves hydrogenation of coumarin. This process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure of hydrogen gas. The reaction conditions often include:
Temperature: 25-100°C
Pressure: 1-10 atm of hydrogen
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the hydrogenation process is scaled up using large reactors that can handle high pressures and temperatures. The use of continuous flow reactors is common to ensure consistent product quality and yield. The catalyst is often supported on a solid matrix to facilitate easy separation and reuse.
Chemical Reactions Analysis
Types of Reactions
Coumarin, octahydro-, cis- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Further reduction can lead to fully saturated compounds.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the coumarin ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Hydroxylated coumarins
Reduction: Fully saturated coumarin derivatives
Substitution: Acylated coumarin derivatives
Scientific Research Applications
Coumarin, octahydro-, cis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of fragrances and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of coumarin, octahydro-, cis- involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its aromatic properties.
Hydroxycoumarin: A hydroxylated derivative with enhanced biological activity.
Dihydrocoumarin: A partially hydrogenated form with different physical and chemical properties.
Uniqueness
Coumarin, octahydro-, cis- is unique due to its fully hydrogenated structure, which imparts different physical and chemical properties compared to its parent compound and other derivatives. This makes it more stable and less reactive, which can be advantageous in certain applications.
Properties
CAS No. |
23201-43-6 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one |
InChI |
InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
MSFLYJIWLHSQLG-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CCC(=O)O2 |
Canonical SMILES |
C1CCC2C(C1)CCC(=O)O2 |
Origin of Product |
United States |
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